1-(ethenesulfonyl)-2-nitrobenzene

Catalog No.
S6456023
CAS No.
799279-55-3
M.F
C8H7NO4S
M. Wt
213.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(ethenesulfonyl)-2-nitrobenzene

CAS Number

799279-55-3

Product Name

1-(ethenesulfonyl)-2-nitrobenzene

IUPAC Name

1-ethenylsulfonyl-2-nitrobenzene

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

InChI

InChI=1S/C8H7NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h2-6H,1H2

InChI Key

NKCACQLHTNZVSX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

1-(Ethenesulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group (-NO2) and an ethenesulfonyl group (-SO2C2H3) attached to a benzene ring. Its molecular formula is C8H9N1O3S1, and it has a molecular weight of approximately 201.23 g/mol. The structure features a sulfonyl group that enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Oxidation: The nitro group can undergo further oxidation to form nitroso compounds or other derivatives, which can be useful in synthetic applications .
  • Nucleophilic Substitution: The ethenesulfonyl group can react with nucleophiles, facilitating the formation of sulfonamide derivatives or other sulfonylated products.
  • Cross-Coupling Reactions: It can engage in cross-dehydrogenative coupling reactions, which are valuable for forming carbon-carbon bonds in organic synthesis .

Various methods have been developed for synthesizing 1-(ethenesulfonyl)-2-nitrobenzene:

  • Nucleophilic Addition: This method involves the reaction of nitrobenzene derivatives with ethenesulfonyl chloride under basic conditions to form the desired product.
  • Visible-Light-Mediated Reactions: Recent advancements include using visible-light-driven reactions that allow for efficient synthesis under mild conditions, enhancing yields and reducing side reactions .

1-(Ethenesulfonyl)-2-nitrobenzene finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including polymers and coatings.

Several compounds share structural similarities with 1-(ethenesulfonyl)-2-nitrobenzene. These include:

  • 1-(Ethenesulfonyl)-4-nitrobenzene: Similar in structure but with the nitro group positioned at the para position, which may influence its reactivity and biological properties.
  • Nitrophenol: Contains a nitro group on a phenolic compound; known for its acidic properties and biological activity.
  • Sulfonamides: Compounds containing a sulfonamide functional group (-SO2NH2), which are widely used in pharmaceuticals.

Comparison Table

Compound NameStructure CharacteristicsUnique Properties
1-(Ethenesulfonyl)-2-nitrobenzeneNitro at the ortho positionEnhanced reactivity due to sulfonyl group
1-(Ethenesulfonyl)-4-nitrobenzeneNitro at the para positionPotentially different reactivity profile
NitrophenolHydroxyl group with a nitro substituentKnown acidity; used as an antiseptic
SulfonamidesContains -SO2NH2 groupBroad pharmaceutical applications

The uniqueness of 1-(ethenesulfonyl)-2-nitrobenzene lies in its specific arrangement of functional groups, which influences its chemical behavior and potential applications compared to other related compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

213.00957888 g/mol

Monoisotopic Mass

213.00957888 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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